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Compound of Interest

Compound Name: INY-05-040

Cat. No.: B12371434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of INY-05-040, a second-generation AKT

degrader, with other prominent AKT inhibitors. The focus is on the selectivity of these

compounds, supported by available experimental data.

Introduction to INY-05-040
INY-05-040 is a potent and highly selective pan-AKT degrader that rapidly degrades all three

AKT isoforms (AKT1, AKT2, and AKT3) in less than five hours.[1] Developed as a second-

generation degrader, it has demonstrated superior potency in suppressing AKT-dependent

cellular phenotypes in breast cancer cell lines compared to the catalytic AKT inhibitor GDC-

0068.[1][2] The mechanism of action for INY-05-040 involves targeted protein degradation,

offering a distinct advantage over traditional catalytic inhibition by promoting sustained

suppression of AKT signaling.[1]

Comparative Selectivity of AKT Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. While specific quantitative kinome scan data for INY-05-040 is not

publicly available, its biochemical selectivity has been reported to be comparable to that of

GDC-0068 across a panel of 468 kinases.[1] The following table summarizes the available

selectivity data for INY-05-040 and other well-characterized AKT inhibitors.
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Compound Type
AKT1 IC50

(nM)

AKT2 IC50

(nM)

AKT3 IC50

(nM)

Kinase

Selectivity

Profile

INY-05-040
PROTAC

Degrader
Not Reported Not Reported Not Reported

Comparable

to GDC-0068

across 468

kinases.[1]

GDC-0068

(Ipatasertib)

ATP-

Competitive

Inhibitor

5 18 8

Highly

selective;

inhibits only 3

out of 230

kinases by

>70% at 1

µM

(PRKG1α,

PRKG1β, and

p70S6K).[3]

MK-2206
Allosteric

Inhibitor
5 12 65

Highly

selective;

exhibits no

inhibitory

activity

against a

panel of 250

other protein

kinases.[4][5]

Capivasertib

(AZD5363)

ATP-

Competitive

Inhibitor

Not Reported Not Reported Not Reported

A potent and

selective pan-

AKT inhibitor.

[6]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determining selectivity,

the following diagrams are provided.
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Caption: The PI3K/AKT signaling pathway and the point of intervention by INY-05-040.

Kinase Inhibitor Selectivity Profiling Workflow

Test Compound
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Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.

Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
Kinase inhibitor selectivity is commonly assessed using in vitro kinase assays against a large

panel of purified kinases. The general steps are as follows:

Compound Preparation: The test inhibitor (e.g., INY-05-040) is serially diluted to a range of

concentrations.

Kinase Reaction Setup: A reaction mixture is prepared containing a specific purified kinase

from the panel, a suitable substrate (peptide or protein), and ATP. The concentration of ATP

is often kept near its Km value for each specific kinase to provide a more accurate measure

of the inhibitor's potency.

Incubation: The test inhibitor dilutions are added to the kinase reaction mixtures and

incubated at a controlled temperature for a specific period to allow for the enzymatic reaction

to occur.

Detection: The kinase activity is measured by quantifying the amount of phosphorylated

substrate or the amount of ADP produced. Common detection methods include:

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the

incorporation of the radiolabel into the substrate.

Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced

in the kinase reaction, which is proportional to the kinase activity.

Fluorescence-Based Assays: Using modified substrates that become fluorescent upon

phosphorylation.

Data Analysis: The kinase activity data at different inhibitor concentrations is plotted to

generate dose-response curves. From these curves, the IC50 value (the concentration of
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inhibitor required to inhibit 50% of the kinase activity) is calculated for each kinase in the

panel. The collection of IC50 values constitutes the inhibitor's selectivity profile.

Cellular Assays for AKT Pathway Inhibition
To confirm the on-target activity of an AKT inhibitor within a cellular context, the following

experimental approach is often used:

Cell Culture and Treatment: Cancer cell lines with known activation of the PI3K/AKT pathway

(e.g., due to PTEN loss or PIK3CA mutations) are cultured. The cells are then treated with

the test inhibitor at various concentrations and for different durations.

Western Blot Analysis: After treatment, cell lysates are prepared and subjected to Western

blot analysis. Antibodies specific for total AKT and phosphorylated forms of AKT (p-AKT at

Thr308 and Ser473) are used to assess the direct inhibition of AKT. Additionally, antibodies

against downstream targets of AKT, such as phosphorylated PRAS40 (p-PRAS40) and

phosphorylated S6 ribosomal protein (p-S6), are used to evaluate the inhibition of the

signaling pathway.

Cell Viability and Proliferation Assays: To determine the functional consequences of AKT

inhibition, cell viability assays (e.g., MTT or CellTiter-Glo) or proliferation assays (e.g., BrdU

incorporation) are performed on cells treated with the inhibitor. This helps to determine the

growth inhibitory (GI50) or cytotoxic effects of the compound.

Conclusion
INY-05-040 represents a significant advancement in the development of AKT-targeted

therapies. Its unique mechanism of action as a protein degrader leads to a sustained and

potent inhibition of the AKT signaling pathway. While detailed, direct quantitative kinome scan

data for INY-05-040 is not yet publicly available, its selectivity is reported to be comparable to

the highly selective inhibitor GDC-0068. This, combined with its superior performance in

cellular models, makes INY-05-040 a promising tool for cancer research and a potential

therapeutic candidate. Further studies providing a direct, quantitative comparison of the

kinome-wide selectivity of INY-05-040 against other AKT inhibitors will be invaluable for the

research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12371434?utm_src=pdf-custom-synthesis
https://www.reactionbiology.com/wp-content/uploads/2023/07/Nature-Biotech_2011_comprehensive-assay-of-kinase-activity.pdf
https://www.researchgate.net/publication/5667440_A_quantitative_analysis_of_kinase_inhibitor_selectivity_Translated_from_Eng
https://www.selleckchem.com/products/ipatasertib-gdc-0068-akt-inhibitor.html
https://www.tocris.com/products/mk-2206-dihydrochloride_7850
https://www.selleckchem.com/products/mk-2206-dihydrochloride-akt-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415507/
https://www.benchchem.com/product/b12371434#validation-of-iny-05-040-selectivity-for-akt
https://www.benchchem.com/product/b12371434#validation-of-iny-05-040-selectivity-for-akt
https://www.benchchem.com/product/b12371434#validation-of-iny-05-040-selectivity-for-akt
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

